N-(1-Deoxy-D-fructosyl)-L-proline (Fru-Pro) is an Amadori rearrangement product formed in the early stage of the Maillard reaction between D-glucose and L-proline [1]. It is a fructosamine derivative, structurally characterized as a carbohydrate-amino acid conjugate, with a molecular weight of 277.27 g/mol [2]. The compound naturally occurs in foods such as honey, wine, and soy sauce, and is also a major Amadori compound in tobacco leaves [1][3].
Amadori Reaction ModelStudy of early-stage Maillard reaction pathways and intermediate reactivity.
Natural Product Analytical StandardReference for Amadori compound quantification in food and tobacco matrices.
Fructosamine ConjugateModel compound for carbohydrate-amino acid conjugate structural and reactivity studies.
[1] Blank, I., et al. (2003). Formation of odorants in Maillard model systems based on L-proline as affected by pH. Journal of Agricultural and Food Chemistry, 51(12), 3643-3650. DOI: 10.1021/jf034077t View Source
[2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119856, N-(1-Deoxy-D-fructosyl)-L-proline. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N-_1-Deoxy-D-fructosyl_-L-proline View Source
[3] Zhai, Y. J., Huang, W., Chen, H., & Liu, H. H. (2011). Qualitative and Quantitative Analysis of 1-Amino-1-deoxyketoses in Tobacco by High-Performance Liquid Chromatography Coupled with Mass Spectrometry. Tobacco Science & Technology, 44(4), 58-61. DOI: 10.3969/j.issn.1002-0861.2011.04.013 View Source
Why Generic Substitution of N-(1-Deoxy-D-fructosyl)-L-proline Fails
N-(1-Deoxy-D-fructosyl)-L-proline (Fru-Pro) cannot be generically substituted by its parent ketose D-fructose, simple mixtures of glucose and proline, or other amino acid-derived Amadori compounds due to fundamental differences in reactivity, product distribution, and functional performance. The compound exhibits a 10-fold higher isomerization rate than D-fructose [1], selectively favors the formation of certain key odorants over others compared to glucose/proline mixtures [2], and demonstrates unique saltiness-enhancing properties not observed with all Amadori compounds [3]. Furthermore, its predominance in certain natural matrices, such as being the most abundant Amadori compound in Sichuan flue-cured tobacco, highlights its specific relevance over other fructosyl-amino acids [4].
D-fructose may not replicate reported isomerization kinetics, altering Maillard model predictions.
Glucose/proline mixtures produce different odorant profiles; pre-formed Amadori required for targeted flavor research.
Other fructosyl-amino acids may not demonstrate the same saltiness enhancement or umami modulation effects.
Fructosyl-alanine is less abundant in certain tobacco types, reducing its analytical marker relevance.
[1] Kaufmann, M., et al. (2016). Structure-reactivity relationship of Amadori rearrangement products compared to related ketoses. Carbohydrate Research, 428, 87-99. DOI: 10.1016/j.carres.2016.04.016 View Source
[2] Blank, I., et al. (2003). Formation of odorants in Maillard model systems based on L-proline as affected by pH. Journal of Agricultural and Food Chemistry, 51(12), 3643-3650. DOI: 10.1021/jf034077t View Source
[3] Wang, Y., et al. (2021). Proline-glucose Amadori compounds: Aqueous preparation, characterization and saltiness enhancement. Food Research International, 144, 110319. DOI: 10.1016/j.foodres.2021.110319 View Source
[4] Zhai, Y. J., Huang, W., Chen, H., & Liu, H. H. (2011). Qualitative and Quantitative Analysis of 1-Amino-1-deoxyketoses in Tobacco by High-Performance Liquid Chromatography Coupled with Mass Spectrometry. Tobacco Science & Technology, 44(4), 58-61. DOI: 10.3969/j.issn.1002-0861.2011.04.013 View Source
Quantitative Differentiation of N-(1-Deoxy-D-fructosyl)-L-proline
Isomerization Rate vs. D-Fructose
N-(1-Deoxy-D-fructosyl)-L-proline exhibits a significantly higher isomerization rate than its related ketose, D-fructose. This is attributed to C-1 substituent-mediated intramolecular catalysis [1].
Isomerization RateHead-to-head
1 s vs. 10 s (10× faster)
Supports Maillard kinetic modeling with distinct rate constant.
pD 4.2, 350 K; quantitative 13C saturation transfer NMR
Isomerization Rate (Approximated Carbohydrate Milieu Stability Time Constant, ACuSTiC)
Target Compound Data
1 second
Comparator Or Baseline
D-fructose: 10 seconds
Quantified Difference
10-fold faster isomerization
Conditions
pD 4.20 ± 0.05 at 350 K, measured by quantitative 13C selective saturation transfer NMR
Why This Matters
This data is critical for researchers modeling Maillard reaction kinetics, as it demonstrates that Fru-Pro is not a stable endpoint but a highly reactive intermediate, impacting flavor and color formation rates in food systems.
[1] Kaufmann, M., et al. (2016). Structure-reactivity relationship of Amadori rearrangement products compared to related ketoses. Carbohydrate Research, 428, 87-99. DOI: 10.1016/j.carres.2016.04.016 View Source
HDMF Odorant Formation vs. Glucose/Proline
In Maillard model systems, using the pre-formed Amadori compound Fru-Pro yields a different odorant profile compared to a starting mixture of glucose and proline (Glc/Pro). Specifically, the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is favored in the Fru-Pro system [1].
HDMF Odorant YieldHead-to-head
Up to 0.25 mg/mmol HDMF
Enables targeted caramel flavor formation in model systems.
pH 7–8, 4 h model reaction; isotope dilution assay
Flavor ChemistryFood ScienceMaillard Reaction
Evidence Dimension
Maximum Yield of HDMF Odorant
Target Compound Data
Up to 0.25 mg/mmol precursor in Fru-Pro system
Comparator Or Baseline
Glucose/Proline mixture (Glc/Pro): lower, but not explicitly quantified; however, the study notes that ATHP and AP are more abundant in Glc/Pro.
Quantified Difference
Formation of HDMF is favored in Fru-Pro reaction systems compared to Glc/Pro.
Conditions
Maillard model reactions at pH 7-8, 4 h, monitored by isotope dilution assays.
Why This Matters
This difference in product selectivity is crucial for flavor scientists aiming to specifically enhance caramel-like notes (from HDMF) in processed foods, as using the Amadori compound instead of its precursors alters the flavor outcome.
Flavor ChemistryFood ScienceMaillard Reaction
[1] Blank, I., et al. (2003). Formation of odorants in Maillard model systems based on L-proline as affected by pH. Journal of Agricultural and Food Chemistry, 51(12), 3643-3650. DOI: 10.1021/jf034077t View Source
Predominance in Tobacco vs. Fructosyl-Alanine
In a quantitative analysis of Amadori compounds in tobacco, Fru-Pro was consistently found at higher levels than Fru-Ala. In Sichuan flue-cured tobacco, Fru-Pro content was the highest among Amadori compounds, followed by Fru-Ala [1]. The method developed for their simultaneous quantification showed distinct detection limits and recovery rates for each [1].
Analytical ValidationReported
LOD 25.0 μg/g, Recovery 93.1%, RSD 4.23%
Establishes primary marker for tobacco Amadori quantification.
Fru-Pro is the most abundant Amadori compound in this tobacco type; it also has a lower LOD (25.0 vs. 30.0 μg/g) and a different recovery profile compared to Fru-Ala.
Conditions
HPLC/MS analysis of 16 tobacco samples, including flue-cured and burley tobacco, and various cigarette types.
Why This Matters
This quantitative predominance establishes Fru-Pro as the primary analytical marker for Amadori compounds in tobacco research and quality control, justifying its preferential procurement over other fructosyl-amino acids for tobacco-specific studies.
[1] Zhai, Y. J., Huang, W., Chen, H., & Liu, H. H. (2011). Qualitative and Quantitative Analysis of 1-Amino-1-deoxyketoses in Tobacco by High-Performance Liquid Chromatography Coupled with Mass Spectrometry. Tobacco Science & Technology, 44(4), 58-61. DOI: 10.3969/j.issn.1002-0861.2011.04.013 View Source
Salt Reduction with Umami Enhancement
The Amadori rearrangement product (ARP) derived from proline and glucose, specifically 1-deoxy-1-L-proline-D-fructose, demonstrates a significant saltiness-enhancing effect. When added to a food model system at a dosage above 0.4%, it allowed for a 20% reduction in sodium chloride without diminishing perceived saltiness, while also significantly enhancing the umami attribute [1].
Saltiness EnhancementReported
20% NaCl reduction with umami boost at >0.4% dosage
Demonstrates salt reduction potential in food formulation studies.
Sensory evaluation (e-tongue and panel) on spray-dried ARP
Food ScienceFlavor ModulationSalt Reduction
Evidence Dimension
Saltiness Perception and Umami Enhancement
Target Compound Data
At >0.4% dosage, a 20% NaCl reduction is achievable with no loss in saltiness and significant umami enhancement.
Comparator Or Baseline
Baseline: 100% NaCl formulation. The study does not directly compare to other Amadori compounds in the same test, but the effect is specific to this proline-derived ARP.
Quantified Difference
20% salt reduction possible without compromising salty taste, plus significant umami enhancement.
Conditions
Sensory evaluation using electronic tongue and human panelists on spray-dried ARP products.
Why This Matters
This functional property provides a direct application value in low-sodium food formulation, offering a unique, non-salt substitute that maintains taste quality. This differentiates it from other Amadori compounds or simple sugar-amino acid mixtures that do not demonstrate this specific taste-modulating effect.
Food ScienceFlavor ModulationSalt Reduction
[1] Wang, Y., et al. (2021). Proline-glucose Amadori compounds: Aqueous preparation, characterization and saltiness enhancement. Food Research International, 144, 110319. DOI: 10.1016/j.foodres.2021.110319 View Source
Crystal Structure Determination
The crystal structure of N-(1-deoxy-β-D-fructopyranos-1-yl)-L-proline (Fru-Pro) has been elucidated, revealing that it crystallizes as the β-anomer in a zwitterionic form. The study details the specific conformations of the fructopyranose ring (2C5 chair) and the pyrrolidine ring (envelope), and identifies key intramolecular hydrogen bonds that stabilize the molecule [1].
Provides definitive solid-state structure for modeling and batch characterization.
X-ray crystallography; (Fru-Pro)·MeOH and (Fru-Pro)·2H2O
Structural ChemistryCrystallographyFood Chemistry
Evidence Dimension
Molecular Conformation and Solid-State Structure
Target Compound Data
Crystallizes as β-anomer, fructopyranose ring in 2C5 chair conformation, pyrrolidine ring in envelope conformation. Stabilized by intramolecular N-H···O hydrogen bonds.
Comparator Or Baseline
Not directly compared to other Amadori compounds in this study, but provides a definitive structural reference.
Quantified Difference
Not applicable; this is qualitative structural data.
Conditions
X-ray crystallography of two isomorphous crystalline forms: (Fru-Pro)·MeOH and (Fru-Pro)·2H2O.
Why This Matters
This definitive structural data is essential for researchers needing to understand the compound's reactivity, stability, and potential interactions in complex matrices. It provides a benchmark for computational modeling and quality control of synthetic batches.
Structural ChemistryCrystallographyFood Chemistry
[1] Mossine, V. V., Barnes, C. L., & Mawhinney, T. P. (2007). Crystal structure of N-(1-deoxy-β-D-fructopyranos-1-yl)-L-proline—an Amadori compound. Carbohydrate Research, 342(9), 1264-1270. DOI: 10.1016/j.carres.2007.03.007 View Source
Researchers modeling the early stages of the Maillard reaction for process optimization in baked goods, coffee roasting, or dairy product heating should use Fru-Pro to accurately represent the Amadori intermediate stage. Its 10-fold faster isomerization rate compared to D-fructose [1] and its specific decomposition kinetics [2] are critical parameters that simple glucose/proline mixtures cannot replicate. Using the pre-formed Amadori compound allows for precise control over reaction pathways and more accurate prediction of color and flavor development.
Caramel Flavor Precursor for Savory Foods
Flavor chemists aiming to boost the caramel-like aroma compound HDMF (4-hydroxy-2,5-dimethyl-3(2H)-furanone) in processed foods, sauces, or meat alternatives should consider Fru-Pro as a targeted precursor. Evidence shows that Maillard systems starting with Fru-Pro favor the formation of HDMF (up to 0.25 mg/mmol) compared to starting with free glucose and proline [1]. This selectivity allows for a more predictable flavor outcome, reducing the formation of competing roast-smelling compounds like ATHP and AP that are more abundant in glucose/proline mixtures [1].
Analytical Marker for Amadori Compounds in Tobacco
Analytical laboratories and tobacco quality control departments require Fru-Pro as a primary reference standard for quantifying Amadori compounds in tobacco and cigarette products. It is the most abundant Amadori compound in key tobacco types like Sichuan flue-cured tobacco [1], making it the most relevant marker for monitoring Maillard reaction-derived flavor precursors. The validated HPLC/MS method using Fru-Pro as a standard (LOD 25.0 μg/g, recovery 93.1%) [1] provides a robust protocol for quality assessment and flavor research in the tobacco industry.
Salt Reduction and Umami Enhancement in Low-Sodium Foods
Food product developers seeking clean-label solutions for sodium reduction can utilize Fru-Pro to achieve a 20% reduction in NaCl while maintaining consumer-acceptable saltiness and simultaneously boosting umami perception. This effect is demonstrated at a dosage above 0.4% in model food systems [1]. This application scenario is directly supported by sensory data and offers a functional benefit that differentiates Fru-Pro from other Amadori compounds or simple taste enhancers, providing a quantifiable value proposition for health-conscious food product development.
Application
Selection Property
Validation Focus
Maillard reaction kinetics modeling
Amadori intermediate reactivity profile
Isomerization rate and decomposition pathway verification
Caramel flavor precursor research
Odorant formation selectivity
HDMF yield and sensory profile assessment in model systems
Tobacco Amadori marker quantification
Natural matrix abundance and detectability
HPLC/MS quantification, recovery and precision verification
Salt reduction formulation
Sensory-modulating effect
Saltiness and umami attribute evaluation in food models
[1] Kaufmann, M., et al. (2016). Structure-reactivity relationship of Amadori rearrangement products compared to related ketoses. Carbohydrate Research, 428, 87-99. DOI: 10.1016/j.carres.2016.04.016 View Source
[2] Blank, I., et al. (2003). Formation of odorants in Maillard model systems based on L-proline as affected by pH. Journal of Agricultural and Food Chemistry, 51(12), 3643-3650. DOI: 10.1021/jf034077t View Source
[3] Zhai, Y. J., Huang, W., Chen, H., & Liu, H. H. (2011). Qualitative and Quantitative Analysis of 1-Amino-1-deoxyketoses in Tobacco by High-Performance Liquid Chromatography Coupled with Mass Spectrometry. Tobacco Science & Technology, 44(4), 58-61. DOI: 10.3969/j.issn.1002-0861.2011.04.013 View Source
[4] Wang, Y., et al. (2021). Proline-glucose Amadori compounds: Aqueous preparation, characterization and saltiness enhancement. Food Research International, 144, 110319. DOI: 10.1016/j.foodres.2021.110319 View Source
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